[2-(Cyclohex-1-en-1-yl)ethyl](trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohex-1-en-1-yl)ethylsilane: is an organosilicon compound characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further bonded to a trimethoxysilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)ethylsilane typically involves the reaction of cyclohexene with an appropriate ethylating agent, followed by the introduction of the trimethoxysilane group. One common method involves the use of a Grignard reagent, where cyclohexene is first converted to a cyclohexylmagnesium bromide intermediate. This intermediate is then reacted with ethyl bromide to form the desired ethylated product. Finally, the trimethoxysilane group is introduced through a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of 2-(Cyclohex-1-en-1-yl)ethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethylsilane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, often using hydrogenation catalysts like palladium on carbon.
Substitution: The trimethoxysilane group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles like sodium iodide (NaI) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohex-1-en-1-yl)ethylsilane: finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Medicine: Investigated for its role in drug delivery systems and as a component in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylsilane involves its ability to undergo various chemical transformations, which are facilitated by the reactive trimethoxysilane group. This group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of cross-linked polymer networks .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohex-1-en-1-yl)ethylsilane: can be compared with other similar compounds, such as:
2-(Cyclohex-1-en-1-yl)ethylsilane: Similar structure but with triethoxy groups instead of trimethoxy, leading to different reactivity and applications.
Cyclohexenylmethylsilane: Lacks the ethyl chain, resulting in different chemical properties and uses.
Cyclohexyltrimethoxysilane: Contains a cyclohexyl group instead of a cyclohexenyl group, affecting its reactivity in certain reactions.
These comparisons highlight the unique features of 2-(Cyclohex-1-en-1-yl)ethylsilane , such as its specific reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
95097-52-2 |
---|---|
Molekularformel |
C11H22O3Si |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
InChI-Schlüssel |
HXSQYLVIFHUAEI-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC1=CCCCC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.